The Definitive Technical Guide to 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS 514798-05-1): Synthesis, Reactivity, and Orthogonal Functionalization
The Definitive Technical Guide to 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS 514798-05-1): Synthesis, Reactivity, and Orthogonal Functionalization
Executive Summary & Strategic Significance
In the realm of advanced medicinal chemistry and agrochemical development, polyhalogenated heterocycles serve as highly prized, programmable scaffolds. 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS 514798-05-1) represents a pinnacle of such design—a pentasubstituted pyridine ring featuring four distinct halogens and a single nitrogen heteroatom.
For drug development professionals, this molecule acts as a "structural chameleon"[2]. The unique electronic environment created by the specific arrangement of iodine, bromine, chlorine, and fluorine allows for highly predictable, regioselective orthogonal functionalization. By exploiting the differential bond dissociation energies (BDEs) of the carbon-halogen bonds, researchers can sequentially "click" diverse pharmacophores onto the pyridine core without the need for cumbersome protecting group strategies.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical parameters is critical for handling, storage, and reaction design [1]. The extreme electron deficiency of the ring dictates its solubility and stability profiles.
| Parameter | Specification |
| Chemical Name | 2-Bromo-5-chloro-3-fluoro-4-iodopyridine |
| CAS Number | 514798-05-1 |
| Molecular Formula | C5HBrClFIN |
| Molecular Weight | 336.33 g/mol |
| Physical Form | Solid (Pale yellow to white powder) |
| InChI Key | XCJFIYRNDDGKBB-UHFFFAOYSA-N |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2), protect from light |
| Reactivity Profile | Highly electron-deficient; susceptible to SNAr and cross-coupling |
Mechanistic Synthesis: The "Regioexhaustive Substitution" Approach
The de novo synthesis of CAS 514798-05-1 relies on the elegant principles of basicity gradient-driven metalation, a concept heavily advanced by Manfred Schlosser and colleagues [2].
Step A: Diazotization and Bromination The synthesis begins with commercially available 5-chloro-3-fluoropyridin-2-amine. A modified Sandmeyer reaction utilizing hydrobromic acid (HBr), elemental bromine (Br2), and sodium nitrite (NaNO2) converts the C-2 amine into a bromine atom, yielding 2-bromo-5-chloro-3-fluoropyridine [3].
Step B: Directed Metalation (DoM) The critical step is the regioselective lithiation of the intermediate. When treated with a non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, deprotonation occurs exclusively at the C-4 position. Causality & Mechanism: Why does LDA target C-4 over C-6? The regioselectivity is strictly governed by the synergistic inductive electron-withdrawing effects of the highly electronegative C-3 fluorine and the C-5 chlorine. This creates a steep basicity gradient, rendering the C-4 proton the most thermodynamically acidic site on the ring.
Step C: Electrophilic Quench The resulting C-4 lithiated species is rapidly quenched with elemental iodine (I2) to install the iodine atom, finalizing the scaffold.
Fig 1. Regioexhaustive synthetic workflow for 2-bromo-5-chloro-3-fluoro-4-iodopyridine.
The Hierarchy of Orthogonal Reactivity
The core utility of 2-bromo-5-chloro-3-fluoro-4-iodopyridine is its programmable reactivity. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining oxidative addition step is inversely proportional to the Carbon-Halogen Bond Dissociation Energy (BDE).
This allows for a strict, four-step orthogonal functionalization hierarchy:
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C-4 Iodo (BDE ~240 kJ/mol): The most reactive site. Undergoes Pd(0) oxidative addition at room temperature or under very mild heating.
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C-2 Bromo (BDE ~280 kJ/mol): The second reactive site. Requires elevated temperatures (e.g., 80°C) and specific phosphine ligands after the iodine has been substituted.
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C-5 Chloro (BDE ~330 kJ/mol): The third reactive site. Requires harsh conditions (e.g., >100°C, strong bases, and specialized electron-rich ligands like XPhos).
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C-3 Fluoro (BDE ~485 kJ/mol): Inert to standard Pd-catalysis but highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyridine ring and the excellent leaving group ability of fluoride.
Fig 2. Orthogonal cross-coupling hierarchy governed by carbon-halogen bond dissociation energies.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control points to prevent common failure modes.
Protocol A: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine [3]
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Preparation: Suspend 5-chloro-3-fluoropyridin-2-amine (1.0 eq) in a 48% aqueous HBr solution at 0°C under vigorous stirring.
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Bromine Addition: Dropwise add elemental Br2 (3.0 eq) over 20 minutes, maintaining the temperature strictly at 0°C.
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Diazotization: Cool the mixture to -10°C. Slowly add a solution of NaNO2 (2.5 eq) in water over 1.5 hours.
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Self-Validation Point: The reaction temperature must not exceed 0°C during this step. Exothermic spikes will cause the diazonium intermediate to prematurely decompose into unwanted phenolic byproducts, drastically reducing yield.
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Neutralization & Extraction: Stir for 30 minutes, then slowly neutralize with aqueous NaOH until slightly basic. Extract with diethyl ether, wash with brine, dry over Na2SO4, and concentrate to afford the pale yellow solid intermediate.
Protocol B: Regioselective Iodination to CAS 514798-05-1[2]
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Lithiation: Dissolve 2-bromo-5-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF under an Argon atmosphere. Cool the reactor to -78°C using a dry ice/acetone bath.
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Base Addition: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane). Stir for 1 hour at -78°C.
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Self-Validation Point: The lithiated intermediate is highly susceptible to base-catalyzed "halogen dance" isomerizations. Maintaining the internal reaction temperature strictly at or below -78°C is critical to ensure >95% regioselectivity at the C-4 position.
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Electrophilic Quench: Rapidly add a pre-cooled solution of I2 (1.2 eq) in anhydrous THF. Allow the mixture to slowly warm to room temperature over 2 hours.
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Workup: Quench with saturated aqueous Na2S2O3 to reduce unreacted iodine. Extract with ethyl acetate, dry, and purify via flash chromatography.
Protocol C: Site-Selective Suzuki-Miyaura Coupling at C-4
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Reaction Setup: Combine CAS 514798-05-1 (1.0 eq), aryl boronic acid (1.0 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq) in a degassed mixture of THF/H2O (4:1).
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Execution: Stir at 25–40°C for 4–6 hours, monitoring via LC-MS.
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Self-Validation Point: Limiting the boronic acid to exactly 1.0 equivalent and avoiding temperatures above 40°C prevents competitive over-coupling at the C-2 bromo position, ensuring a mono-functionalized product.
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Advanced Applications in Medicinal Chemistry
The ability to precisely decorate the pyridine ring makes CAS 514798-05-1 an invaluable asset in modern drug discovery. Polyhalogenated pyridines are frequently utilized as core scaffolds in the development of complex Active Pharmaceutical Ingredients (APIs).
For example, this structural motif is heavily leveraged in the synthesis of Protein Phosphatase 2A (PP2A) modulators used in oncology [4], as well as in the development of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) disrupters for the treatment of Type 2 Diabetes. The orthogonal reactivity allows medicinal chemists to rapidly iterate through Structure-Activity Relationship (SAR) campaigns by sequentially substituting the C-4, C-2, and C-5 positions with diverse lipophilic or hydrogen-bonding moieties without having to rebuild the heterocycle from scratch.
References
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Title: Creating Structural Manifolds from a Common Precursor: Basicity Gradient-Driven Isomerization of Halopyridines Source: European Journal of Organic Chemistry (Schlosser, M., Bobbio, C.) URL: [Link]
- Title: Patent WO2015187845A1 - Novel Compounds and Methods of Use Thereof Source: WIPO / Google Patents URL
- Title: Patent EP4288414A1 - Substituted cyclic modulators of protein phosphatase 2a (pp2a)
